molecular formula C25H25ClN6O4S B611989 Pilaralisib CAS No. 934526-89-3

Pilaralisib

Cat. No. B611989
M. Wt: 541.02
InChI Key: QINPEPAQOBZPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pilaralisib (also known as XL147 or SAR245408) is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K) . It has been used in trials studying the treatment of Cancer, Lymphoma, Solid Tumors, Glioblastoma, and Breast Cancer .


Molecular Structure Analysis

Pilaralisib has a molecular formula of C25H25ClN6O4S and a molecular weight of 541.02 . Its structure includes a quinoxaline ring, which is part of the pharmacophore that interacts with the ATP binding site of PI3K .


Physical And Chemical Properties Analysis

Pilaralisib has several physical and chemical properties. It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 5 rotatable bonds, a topological polar surface area of 146.38, and an XLogP of 4.95 .

Scientific Research Applications

  • Treatment of Chronic Lymphocytic Leukemia (CLL) and Lymphoma : Pilaralisib has been evaluated for its safety, pharmacokinetics, and efficacy in patients with CLL or relapsed/refractory lymphoma. It demonstrated an acceptable safety profile and showed preliminary clinical activity in these patients (Brown et al., 2015).

  • Patients with Solid Tumors or Lymphoma : Another study focused on determining the recommended Phase II dose of pilaralisib in tablet formulation for patients with advanced solid tumors or relapsed/refractory lymphoma. The study found the recommended dose and noted that pilaralisib's safety was consistent with its known safety profile (Bechter et al., 2016).

  • Breast Cancer Treatment : Pilaralisib was also studied in combination with letrozole for hormone-receptor-positive, HER2-negative, metastatic breast cancer. The combination was associated with an acceptable safety profile and limited efficacy in endocrine therapy-resistant breast cancer (Blackwell et al., 2015).

  • Endometrial Carcinoma : A Phase II study investigated the efficacy and safety of pilaralisib in advanced or recurrent endometrial carcinoma. It showed minimal antitumor activity and an acceptable safety profile in this setting (Matulonis et al., 2015).

  • Metastatic Breast Cancer : In metastatic HER2-positive breast cancer, pilaralisib combined with trastuzumab or trastuzumab plus paclitaxel had an acceptable safety profile and showed clinical activity in the paclitaxel arm (Tolaney et al., 2014).

  • Combination with Erlotinib in Solid Tumors : A study evaluated the combination of pilaralisib with erlotinib in patients with advanced solid tumors. The combination had limited antitumor activity and safety findings similar to studies of single-agent pilaralisib (Soria et al., 2015).

  • Photodynamic Therapy in Cancer Treatment : Pilaralisib was also explored as a potential photosensitizing agent in photodynamic therapy (PDT) for cancer, showing potential for this novel application (Hayashida et al., 2016).

Safety And Hazards

Pilaralisib is toxic and can cause harm if swallowed. It can also cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025731
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pilaralisib

CAS RN

934526-89-3
Record name Pilaralisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934526-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilaralisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934526-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PILARALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
464
Citations
G Edelman, J Rodon, J Lager, C Castell, J Jiang… - The …, 2018 - academic.oup.com
Lessons Learned A phase I study of the pan‐class I phosphoinositide 3‐kinase inhibitor pilaralisib (in capsule formulation) in advanced solid tumors established the maximum tolerated …
Number of citations: 13 academic.oup.com
JR Brown, MS Davids, J Rodon, P Abrisqueta… - Clinical Cancer …, 2015 - AACR
… ) and recommended phase II dose of the pilaralisib capsule formation was 600 mg administered … , and efficacy of pilaralisib in an expansion cohort of the phase I study of pilaralisib, in …
Number of citations: 69 aacrjournals.org
JC Soria, P LoRusso, R Bahleda, J Lager, L Liu… - The …, 2015 - academic.oup.com
… Pilaralisib PK结果与既往研究一致,提示厄洛替尼对pilaralisib药代动力学无影响.药效动力学分析… Pilaralisib联合厄洛替尼抗肿瘤活性有限.安全性结果与最近pilaralisib或其他PI3K抑制剂单药…
Number of citations: 34 academic.oup.com
U Matulonis, I Vergote, F Backes, LP Martin… - Gynecologic …, 2015 - Elsevier
… This study evaluated the efficacy and safety of the PI3K inhibitor pilaralisib (… Pilaralisib has shown antitumor activity in preclinical tumor models [23]. In a Phase I trial, pilaralisib has …
Number of citations: 109 www.sciencedirect.com
J Wheler, D Mutch, J Lager, C Castell, L Liu… - The …, 2017 - academic.oup.com
… The pan‐class I PI3K inhibitor pilaralisib showed preliminary antitumor activity in a … of pilaralisib capsules as 600 mg QD. This study aimed to determine the safety and MTD of pilaralisib …
Number of citations: 23 academic.oup.com
S Tolaney, H Burris, E Gartner, IA Mayer… - Breast cancer research …, 2015 - Springer
… patients were treated with pilaralisib tablets plus trastuzumab in Arm 1 (pilaralisib 200 mg [n … treated with pilaralisib tablets plus trastuzumab and paclitaxel in Arm 2 (pilaralisib 200 mg [n …
Number of citations: 61 link.springer.com
K Blackwell, H Burris, P Gomez, N Lynn Henry… - Breast cancer research …, 2015 - Springer
… Pilaralisib showed clinical activity as monotherapy in a phase I study in solid … of pilaralisib in capsule formulation was established at 600 mg once daily (QD) [19]. The MTD for pilaralisib …
Number of citations: 26 link.springer.com
R Mishra, H Patel, S Alanazi, MK Kilroy… - International Journal of …, 2021 - mdpi.com
… with Merrimack Pharmaceuticals, Pilaralisib was tested with MM-… tested the clinical efficacy of Pilaralisib with MSC1936369B, an … , respectively, investigated Pilaralisib as monotherapy in …
Number of citations: 115 www.mdpi.com
OE Bechter, H Dumez, J Costermans, K Punie… - Cancer chemotherapy …, 2016 - Springer
Purpose Pilaralisib (SAR245408), a pan-class I PI3K inhibitor, has been investigated in Phase I/II trials in several solid tumors and lymphomas in capsule and tablet formulations of …
Number of citations: 6 link.springer.com
SI Khan, MY Anwar, A Rafae, A Khan, AI Khan, S Aamir… - Blood, 2020 - Elsevier
… Twenty studies used a selective PI3K inhibitor including voxtalisib, pilaralisib, umbralisib, duvelisib, idelalisib, copanlisib, buparlisib, and parsaclisib. The pooled overall response rate (…
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.